molecular formula C18H27FN2O2 B12439848 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine CAS No. 887582-59-4

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine

Cat. No.: B12439848
CAS No.: 887582-59-4
M. Wt: 322.4 g/mol
InChI Key: KOUYUMZVXMRSFG-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27FN2O2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a methyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Protection of the piperidine nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.

    Formation of the fluorobenzylamine intermediate: 4-Fluorobenzylamine is synthesized separately, often through the reduction of 4-fluorobenzonitrile.

    Coupling reaction: The fluorobenzylamine intermediate is then coupled with the Boc-protected piperidine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups such as nitro groups to amines.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylamino group may interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The Boc group serves as a protecting group, allowing selective reactions at other sites on the molecule. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine: This compound has a similar structure but with the fluorine atom positioned at the 3-position on the benzyl ring instead of the 4-position.

    1-Boc-4-anilinopiperidine: This compound has an aniline group instead of a fluorobenzylamino group, making it structurally similar but with different chemical properties.

    1-Boc-4-aminopiperidine: This compound lacks the benzyl group, making it a simpler derivative of piperidine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

887582-59-4

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3

InChI Key

KOUYUMZVXMRSFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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